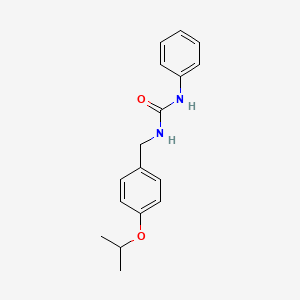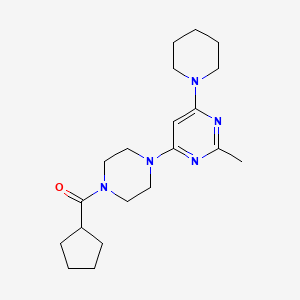
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a methanesulfonyl group, a methoxy-substituted tetrahydronaphthalene, and a piperidine carboxamide
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the methoxy-substituted tetrahydronaphthalene: This can be achieved through the reduction of 6-methoxy-1-tetralone using a suitable reducing agent such as sodium borohydride.
Introduction of the piperidine ring: The tetrahydronaphthalene derivative is then reacted with piperidine under appropriate conditions to form the piperidine-substituted intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the piperidine carboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The piperidine ring may interact with receptors or ion channels, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: This compound shares the methoxy-substituted tetrahydronaphthalene core but lacks the piperidine and methanesulfonyl groups.
Naphthalene, 1,2,3,4-tetrahydro-: This compound is structurally similar but does not contain the methoxy or piperidine substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the simpler analogs.
Properties
IUPAC Name |
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-15-6-7-16-14(12-15)4-3-5-17(16)19-18(21)13-8-10-20(11-9-13)25(2,22)23/h6-7,12-13,17H,3-5,8-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXGGNCEBXBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4458892.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4458897.png)


![4-{[(4-methylphenyl)thio]methyl}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4458906.png)
![4-[1-(2,5-Difluorobenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole](/img/structure/B4458914.png)
![N-[2-(AZEPANE-1-CARBONYL)PHENYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4458928.png)
![N-(2-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4458947.png)
![1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B4458959.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine](/img/structure/B4458960.png)
![3-(2H-1,3-BENZODIOXOL-5-YL)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE](/img/structure/B4458978.png)
![4-{(methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanamide](/img/structure/B4458983.png)
![1-[(4-fluorophenyl)methyl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4458987.png)

